Phenylbutazone-13C12
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Overview
Description
Phenylbutazone-13C12 is a labeled variant of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). The “13C12” label indicates that twelve carbon atoms in the phenylbutazone molecule are replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in scientific research for tracking the compound’s metabolic pathways and interactions within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenylbutazone-13C12 involves the incorporation of carbon-13 labeled phenyl groups into the phenylbutazone structure. The general synthetic route includes the following steps:
Formation of Carbon-13 Labeled Benzene: Carbon-13 labeled benzene is synthesized from carbon-13 labeled acetylene and hydrogen.
Synthesis of Carbon-13 Labeled Phenylhydrazine: The labeled benzene undergoes nitration, reduction, and diazotization to form carbon-13 labeled phenylhydrazine.
Formation of this compound: The labeled phenylhydrazine reacts with butylmalonic acid in the presence of acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the labeled compound. The use of specialized equipment and techniques, such as isotope separation and purification, is essential to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Phenylbutazone-13C12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation Products: Hydroxylated phenylbutazone derivatives.
Reduction Products: Dihydro-phenylbutazone derivatives.
Substitution Products: Phenylbutazone derivatives with substituted phenyl rings.
Scientific Research Applications
Phenylbutazone-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and breakdown of phenylbutazone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of phenylbutazone.
Industry: Applied in the development of new NSAIDs and in quality control processes to ensure the purity and efficacy of pharmaceutical products
Mechanism of Action
Phenylbutazone-13C12 exerts its effects by inhibiting the enzyme prostaglandin H synthase (PHS), also known as cyclooxygenase (COX). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The labeled compound allows researchers to study the detailed interactions and pathways involved in this inhibition, providing insights into the molecular targets and mechanisms of action .
Comparison with Similar Compounds
Phenylbutazone-13C12 can be compared with other NSAIDs and labeled compounds:
Phenylbutazone: The non-labeled version, used widely as an anti-inflammatory agent.
Ibuprofen-13C6: Another labeled NSAID, used for similar research purposes.
Diclofenac-13C6: A labeled variant of diclofenac, used in pharmacokinetic studies.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides a distinct advantage in tracing and studying the compound’s behavior in complex biological systems. This makes it a valuable tool in both fundamental research and applied sciences .
Properties
CAS No. |
1325559-13-4 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
4-butyl-1,2-di((1,2,3,4,5,6-13C6)cyclohexatrienyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,15+1,16+1 |
InChI Key |
VYMDGNCVAMGZFE-ZDLJAUBWSA-N |
Isomeric SMILES |
CCCCC1C(=O)N(N(C1=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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